molecular formula C18H21ClN2O3S B11080520 (1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide

(1E)-N'-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide

Cat. No.: B11080520
M. Wt: 380.9 g/mol
InChI Key: AQRFOBQCZWGTLQ-UHFFFAOYSA-N
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Description

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfonyl group, a hydroxy group, and an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxy-5-methyl-2-(propan-2-yl)aniline under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with ethanimidamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine.

Scientific Research Applications

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways, such as the inhibition of signal transduction pathways, contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-N’-[(4-bromophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide
  • (1E)-N’-[(4-fluorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide

Uniqueness

(1E)-N’-[(4-chlorophenyl)sulfonyl]-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]ethanimidamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. Additionally, the combination of the sulfonyl and ethanimidamide groups contributes to its potential biological activity and makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)ethanimidamide

InChI

InChI=1S/C18H21ClN2O3S/c1-11(2)16-10-18(22)12(3)9-17(16)20-13(4)21-25(23,24)15-7-5-14(19)6-8-15/h5-11,22H,1-4H3,(H,20,21)

InChI Key

AQRFOBQCZWGTLQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1O)C(C)C)N/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)NC(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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